molecular formula C7H9NOS B6147589 cyclopropyl(1,3-thiazol-2-yl)methanol CAS No. 1211507-79-7

cyclopropyl(1,3-thiazol-2-yl)methanol

Cat. No.: B6147589
CAS No.: 1211507-79-7
M. Wt: 155.2
InChI Key:
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Description

Cyclopropyl(1,3-thiazol-2-yl)methanol is a chemical compound with the molecular formula C7H9NOS and a molecular weight of 155.22 g/mol. It is characterized by a cyclopropyl group attached to a 1,3-thiazole ring, which is further substituted with a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopropyl(1,3-thiazol-2-yl)methanol can be synthesized through several synthetic routes. One common method involves the reaction of cyclopropylamine with chloroacetic acid to form this compound. The reaction typically requires a strong base, such as sodium hydroxide, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques, such as column chromatography, are often employed to achieve high production efficiency.

Chemical Reactions Analysis

Types of Reactions: Cyclopropyl(1,3-thiazol-2-yl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

  • Substitution: Substitution reactions often involve nucleophilic substitution, where nucleophiles such as halides or alkoxides replace the hydroxyl group.

Major Products Formed:

  • Oxidation Products: Oxidation typically results in the formation of carboxylic acids or ketones.

  • Reduction Products: Reduction reactions yield alcohols or amines.

  • Substitution Products: Substitution reactions can produce a variety of derivatives, depending on the nucleophile used.

Scientific Research Applications

Cyclopropyl(1,3-thiazol-2-yl)methanol has several scientific research applications across various fields:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antiviral properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infectious diseases and cancer.

  • Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which cyclopropyl(1,3-thiazol-2-yl)methanol exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interfere with bacterial cell wall synthesis or protein function. The molecular targets and pathways involved are often identified through biochemical and genetic studies.

Comparison with Similar Compounds

Cyclopropyl(1,3-thiazol-2-yl)methanol is unique due to its cyclopropyl group, which imparts distinct chemical and biological properties. Similar compounds include:

  • 4-Cyclopropyl-1,3-thiazol-2-ylmethanol: Similar structure but with different substituents.

  • 1,3-Thiazol-2-ylmethanol: Lacks the cyclopropyl group.

  • Cyclopropylmethanol: Does not contain the thiazole ring.

These compounds differ in their reactivity and biological activity, highlighting the uniqueness of this compound.

Properties

CAS No.

1211507-79-7

Molecular Formula

C7H9NOS

Molecular Weight

155.2

Purity

95

Origin of Product

United States

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